



Tebupirimfos (CAS No. 96182-53-5): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Tebupirimfos	
Cat. No.:	B129061	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tebupirimfos** (CAS No. 96182-53-5), an organothiophosphate insecticide. The information is compiled for an audience of researchers, scientists, and professionals in drug development, with a focus on its chemical properties, toxicological profile, metabolic fate, and mechanism of action. This document includes quantitative data presented in structured tables, detailed experimental protocols based on established methodologies, and visualizations of key biological pathways.

Physicochemical Properties

Tebupirimfos is characterized as an amber to brown liquid.[1] Key physicochemical properties are summarized in the table below, providing essential data for experimental design and environmental fate assessment.



Property	Value	Source
CAS Number	96182-53-5	[1][2]
Molecular Formula	C13H23N2O3PS	[1]
Molecular Weight	318.37 g/mol	[1][2]
Appearance	Amber to brown liquid	[1]
Density	1.146 g/cm ³	[1]
Boiling Point	135 °C at 1.5 mmHg	[1]
Vapor Pressure	3.75×10^{-5} mm Hg at 20 °C	
Water Solubility	5.5 mg/L at 20 °C	[3]
Log Kow (Octanol-Water Partition Coefficient)	4.19 (Estimated)	[3]
Henry's Law Constant	2.8 x 10 ⁻⁶ atm·m³/mol (Estimated)	

Toxicological Profile

Tebupirimfos is classified as an extremely hazardous pesticide by the World Health Organization (WHO). Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.

Acute Toxicity

The acute toxicity values for **Tebupirimfos** in rats are presented below. These values are crucial for understanding the compound's potential immediate health risks upon exposure.

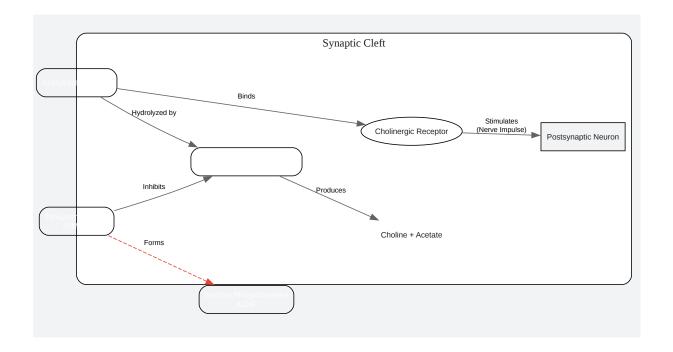
Species	Route	Endpoint	Value	Source
Rat	Oral	LD50	1.3 - 3.6 mg/kg	_
Rat	Inhalation (4h)	LC50	36 - 82 mg/m ³	_



Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate insecticide, **Tebupirimfos** exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions, resulting in continuous and uncontrolled stimulation of cholinergic receptors.[2] This overstimulation disrupts normal nerve impulse transmission, leading to paralysis and, ultimately, death in insects.[2]

The active metabolite of **Tebupirimfos** covalently binds to a serine residue in the active site of AChE, leading to the phosphorylation of the enzyme.[4] This forms a stable, inactive enzyme-inhibitor complex, preventing acetylcholine from accessing the catalytic site for its breakdown. [4]



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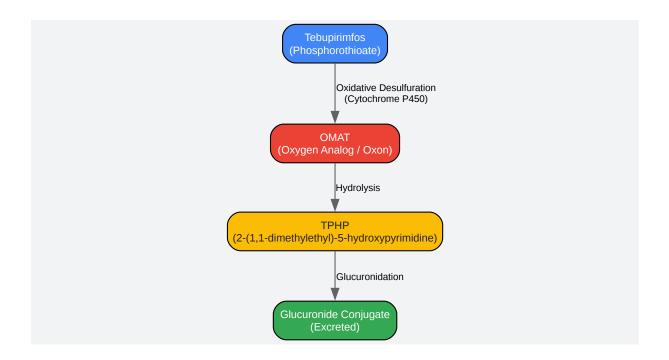
Mechanism of Acetylcholinesterase (AChE) Inhibition by **Tebupirimfos**.

Metabolism



Tebupirimfos, a phosphorothioate, is not a potent AChE inhibitor in its original form. It requires metabolic activation, primarily through oxidative desulfuration, to its oxygen analog (oxon), which is a much more potent inhibitor. This bioactivation is a critical step in its toxicity.

In vivo and in vitro studies have shown that **Tebupirimfos** is metabolized by mixed-function oxidases (cytochrome P450 system) to its oxygen analog, OMAT (O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl-O-(1-methylethyl) phosphorothioate).[3] OMAT is then rapidly hydrolyzed to 2-(1,1-dimethylethyl)-5-hydroxypyrimidine (TPHP), which is subsequently excreted as a glucuronide conjugate.[3]



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Metabolic Pathway of **Tebupirimfos**.

Environmental Fate

The environmental persistence and mobility of **Tebupirimfos** are key factors in assessing its ecological impact.



Parameter	Value	Interpretation	Source
Soil Organic Carbon- Water Partitioning Coefficient (Koc)	1845 (Estimated)	Low mobility in soil	[3]
Bioconcentration Factor (BCF)	334 (Estimated)	High potential for bioconcentration in aquatic organisms	[3]
Aqueous Photolysis Half-life	31 hours	Degrades in sunlit surface water	[3]
Aerobic Soil Metabolism Half-life	343 days	Persistent in aerobic soil	
Anaerobic Soil Metabolism Half-life	279 days	Persistent in anaerobic soil	
Hydrolysis Half-life (pH 7, 25°C)	45 days	Relatively stable to hydrolysis at neutral pH	_

Experimental Protocols

The following sections outline the methodologies for key experiments related to **Tebupirimfos**, based on established and standardized protocols.

Acute Oral Toxicity Study (LD50) in Rats (Based on OECD Guideline 425)

This protocol describes the Up-and-Down Procedure (UDP) for determining the acute oral LD50 of a substance.

- Test Animals: Healthy, young adult Sprague-Dawley rats, typically females as they are often slightly more sensitive.[5]
- Housing and Acclimation: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and controlled temperature and humidity. They are acclimated for at



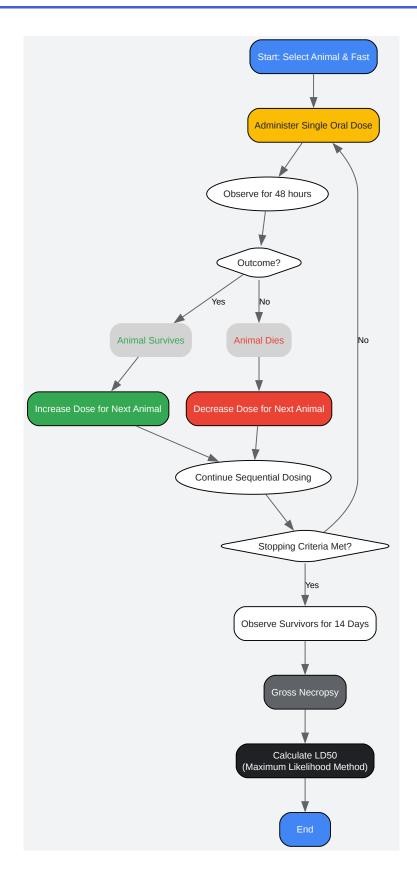
least 5 days before the study.

- Fasting: Food is withheld overnight prior to dosing, but water remains available.[4][6]
- Dose Preparation and Administration: The test substance is typically administered as a single dose via oral gavage. The vehicle used should be inert (e.g., corn oil, arachis oil) if the substance is not water-soluble.[5] The dose volume is calculated based on the animal's fasted body weight.[4][6]

Procedure:

- A single animal is dosed at a level estimated to be near the LD50.
- The animal is observed for at least 48 hours.[5]
- If the animal survives, the next animal is dosed at a higher level (using a defined dose progression factor, typically 3.2).
- If the animal dies, the next animal is dosed at a lower level.
- This sequential dosing continues until the stopping criteria are met, typically after a series
 of reversals in outcome (survival/death).
- Observations: Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and circulatory systems, autonomic and central nervous system activity, and behavior) at 30 minutes, 4 hours, 24 hours, and then daily for 14 days.[6]
- Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.[6]
- Necropsy: All animals (those that die during the study and survivors at the end of the 14-day observation period) undergo a gross necropsy to examine for any pathological changes.[5][6]
- Data Analysis: The LD50 is calculated using the maximum likelihood method from the sequence of survival and death outcomes.





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Workflow for Acute Oral Toxicity (LD50) Study (OECD 425).



Rat Metabolism Study

This protocol outlines a general approach for studying the absorption, distribution, metabolism, and excretion (ADME) of **Tebupirimfos** in rats.

- Test Animals and Housing: Male Sprague-Dawley rats are typically used and housed in individual metabolism cages that allow for the separate collection of urine and feces.
- Dose Administration: A radiolabeled version of **Tebupirimfos** (e.g., ¹⁴C-labeled) is often used to facilitate tracking of the compound and its metabolites. A single oral dose is administered by gavage.
- Sample Collection:
 - Urine and Feces: Collected at regular intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72, and 72-96 hours) post-dosing.
 - Blood: Blood samples are collected via tail vein or cardiac puncture at various time points to determine the pharmacokinetic profile.
 - Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, muscle, brain, etc.) are collected to assess for any bioaccumulation.
- Sample Analysis:
 - Quantification of Radioactivity: Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting to assess the extent of absorption and excretion.
 - Metabolite Profiling: Urine and fecal extracts are analyzed to identify and quantify metabolites. This is typically done using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and Mass Spectrometry (MS/MS) for structural elucidation.[8]
- Data Analysis: The data are used to determine the absorption and excretion kinetics, the
 percentage of the dose excreted in urine and feces, the metabolic pathways, and the
 potential for bioaccumulation in tissues.



Analytical Method for Tebupirimfos Residues in Soil

This protocol describes a general method for the extraction and analysis of **Tebupirimfos** from soil samples using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD).

- Sample Preparation:
 - Soil samples are air-dried and sieved to remove large debris.
 - A representative subsample (e.g., 10-20 g) is weighed into an extraction vessel.
- Extraction:
 - The soil is extracted with an organic solvent. A common method is sonication with a
 mixture of water and a water-miscible solvent like acetonitrile, followed by partitioning into
 a non-polar solvent such as dichloromethane.[9]
 - The mixture is shaken or sonicated for a specified period (e.g., 30 minutes) to ensure efficient extraction of the pesticide from the soil matrix.
 - The sample is then centrifuged or filtered to separate the solvent extract from the soil particles.
- Cleanup (if necessary): The extract may need to be cleaned up to remove co-extracted
 matrix components that could interfere with the analysis. This can be achieved using SolidPhase Extraction (SPE) with appropriate sorbents.
- Analysis by GC-NPD:
 - The final extract is concentrated and an aliquot is injected into the gas chromatograph.
 - GC Conditions (Typical):
 - Column: A capillary column suitable for pesticide analysis (e.g., HP-5MS).
 - Injector: Splitless mode.



- Oven Temperature Program: A temperature gradient is used to separate the target analyte from other compounds (e.g., start at 90°C, ramp to 275°C).
- Carrier Gas: Helium or Nitrogen.
- NPD Detector: The Nitrogen-Phosphorus Detector is highly selective for nitrogen- and phosphorus-containing compounds like **Tebupirimfos**, providing good sensitivity and reducing matrix interference.[9][10]
- Quantification: The concentration of **Tebupirimfos** is determined by comparing the peak
 area in the sample chromatogram to a calibration curve prepared from analytical standards
 of known concentrations.

This guide provides a foundational understanding of **Tebupirimfos** for the scientific community. The presented data and methodologies are intended to support further research and development activities.

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